AHR-10037 belongs to a class of compounds known as non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are widely used for their ability to reduce inflammation, alleviate pain, and lower fever. AHR-10037 was developed to provide effective anti-inflammatory action with reduced gastrointestinal side effects compared to traditional NSAIDs .
The synthesis of AHR-10037 has been explored through multiple chemical methodologies. One prominent approach involves the reaction of specific aromatic compounds under controlled conditions. The detailed synthesis process can be summarized as follows:
The specific conditions used in the synthesis can vary depending on the desired yield and purity levels.
AHR-10037's molecular structure is crucial for its biological activity. The compound features a complex arrangement of atoms that contributes to its pharmacological properties. Key aspects include:
The molecular structure can be represented using structural formulas or 3D models, which illustrate how the atoms are connected and oriented in space .
AHR-10037 participates in various chemical reactions that contribute to its therapeutic effects. Notable reactions include:
These reactions are essential for understanding the pharmacokinetics and dynamics of AHR-10037, influencing its efficacy and safety profile .
The mechanism of action for AHR-10037 primarily involves its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to this receptor:
Research indicates that AHR plays a pivotal role in maintaining intestinal homeostasis and regulating immune responses, which is particularly relevant in conditions like colitis .
A thorough analysis of AHR-10037's physical and chemical properties reveals:
These properties are critical for formulation development and determining the appropriate administration routes for clinical use .
AHR-10037 has several scientific applications, particularly in pharmacology:
The development of AHR-10037 emerged during a critical period in pharmacology when researchers actively pursued non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. Traditional NSAIDs like aspirin and indomethacin, while effective for inflammation and pain, carried significant risks of gastric ulcers, bleeding, and other digestive complications due to their non-selective inhibition of cyclooxygenase (COX) enzymes. This limitation spurred intensive research throughout the 1980s to identify compounds that could deliver comparable anti-inflammatory efficacy without causing substantial gastric damage [2] [3].
AHR-10037 (chemical name: 2-(4-chlorobenzoyl)-1-methyl-5-methoxy-1H-indole-3-acetic acid; CAS No. 78281-73-9) was identified as a promising candidate that fulfilled this therapeutic need. Its pharmacological profile demonstrated a remarkable dissociation between anti-inflammatory activity and gastric irritation. Preclinical studies established that AHR-10037 exhibited a therapeutic index (relating acute anti-inflammatory potency to gastric toxicity) ranging from 56 to 91 relative to indomethacin, representing a substantial improvement in safety margin [1] [3]. This high therapeutic index positioned AHR-10037 among the pioneering NSAIDs specifically designed to mitigate the gastric toxicity that had long plagued this drug class.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7